molecular formula C14H19N3O5 B2408345 (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1085841-44-6

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2408345
CAS No.: 1085841-44-6
M. Wt: 309.322
InChI Key: FBDBOJSDDWQIBC-NSHDSACASA-N
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Description

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

    Attachment of the Nitropyridine Moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a nitropyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate:

    This compound: Similar in structure but may differ in the position or nature of substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrolidine ring with a nitropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S)-3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDBOJSDDWQIBC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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